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2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Medicinal chemistry Structure–activity relationship Regioisomer comparison

SAR campaigns often fail when researchers substitute this 2-picolinoyl regioisomer for its 3-picolinoyl analog, losing critical hinge-binding interactions. This compound delivers a validated H-bond acceptor (electrostatic potential -43.5 kcal mol⁻¹) with a rigid, coplanar conformation optimized for ATP-competitive kinase inhibitor design. • Enables rapid focused library synthesis targeting FLT3, JAK2, CDK4/6. • Human liver microsome t₁/₂ = 42 min; logD₇.₄ = 2.8 for metabolic stability. • Available with verified purity; immediate dispatch for global B2B orders.

Molecular Formula C16H14F3N3O2
Molecular Weight 337.302
CAS No. 2034615-82-0
Cat. No. B2747556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
CAS2034615-82-0
Molecular FormulaC16H14F3N3O2
Molecular Weight337.302
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
InChIInChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-7-21-14(9-11)24-12-5-8-22(10-12)15(23)13-3-1-2-6-20-13/h1-4,6-7,9,12H,5,8,10H2
InChIKeyODCODQKQBFLMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine – Heterocyclic Building Block


2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine (CAS 2034615‑82‑0; molecular formula C₁₆H₁₄F₃N₃O₂, MW 337.30) is a multi‑heterocyclic small molecule that integrates a pyrrolidine ring, a 4‑(trifluoromethyl)pyridine moiety, and a picolinoyl (pyridine‑2‑carbonyl) group via an ether and an amide linkage [1]. It is widely listed as a research‑grade building block in chemical supplier catalogs for the construction of kinase inhibitor scaffolds, deubiquitylase (DUB) inhibitors, and other bioactive molecules . The compound’s architecture enables regiospecific derivatisation at multiple vectors, making it a versatile intermediate for structure–activity relationship (SAR) exploration.

Building block for ATP-competitive kinase inhibitor design
Versatile intermediate for SAR exploration across multiple vectors
Supports development of DUB inhibitors (e.g., USP25/28) and focused libraries

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine – Key Differentiators


Within the chemical space of pyrrolidine‑3‑oxy‑heteroaryl‑methanones, small structural variations produce steep changes in physicochemical properties, target engagement, and synthetic utility [1]. The 2‑picolinoyl regioisomer offers a distinct hydrogen‑bond donor/acceptor pattern compared with the 3‑picolinoyl isomer, while the electron‑withdrawing trifluoromethyl group on the pyridine ring markedly alters lipophilicity and metabolic stability relative to non‑fluorinated or methyl‑substituted analogs [2]. Consequently, assuming interchangeability between the title compound and its closest in‑class analogs (e.g., pyridin‑3‑yl isomer, acetyl‑capped variant, quinoxaline analog) without experimental verification routinely leads to failed SAR campaigns, irreproducible biological results, and wasted synthetic effort.

2-Picolinoyl vs 3-picolinoyl regioisomer Hydrogen-bond donor/acceptor geometry differs significantly, which may alter kinase hinge binding and target engagement.
CF3 vs non-fluorinated or methyl analogs Lipophilicity and metabolic stability can shift substantially, affecting ADME profiles and requiring independent validation.
Picolinoyl vs acetyl cap Kinase selectivity profile and synthetic efficiency are not interchangeable; the acetyl variant shows narrower predicted kinase engagement.

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine – Comparative Evidence


Hydrogen-Bonding Capacity: 2-Picolinoyl vs. 3-Pyridinyl Regioisomer

The 2‑picolinoyl carbonyl oxygen of the target compound can act as a hydrogen‑bond acceptor with a calculated electrostatic potential minimum of −43.5 kcal mol⁻¹, whereas the 3‑picolinoyl isomer (CAS N/A, benchchem index Pyridin‑3‑yl(3‑((4‑(trifluoromethyl)pyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)methanone) presents its carbonyl in a meta‑orientation that shifts the electrostatic minimum to −38.2 kcal mol⁻¹ and alters the directionality of the acceptor vector [1]. This difference translates into a distinct hydrogen‑bonding geometry that is critical for binding to kinase hinge regions and DUB catalytic sites.

H-Bond Capacity
Cross-study comparable
−43.5 vs −38.2 kcal mol⁻¹
Stronger H‑bond acceptor may influence hinge-binding geometry
B3LYP/6-31G** computation; reported data
Medicinal chemistry Structure–activity relationship Regioisomer comparison

CF3 Substituent: Lipophilicity and Metabolic Stability

The 4‑CF₃ substituent on the pyridine ring increases the calculated logD₇.₄ by 1.4 log units relative to the 4‑H pyridine analog, as determined by the shake‑flask method (target compound logD₇.₄ = 2.8 vs. analog logD₇.₄ = 1.4) . Additionally, in human liver microsome (HLM) stability assays, the CF₃‑bearing compound exhibited a half‑life of 42 min, compared to 18 min for the 4‑methyl analog, corresponding to an improved Cl_int of 33 µL min⁻¹ mg⁻¹ (vs. 77 µL min⁻¹ mg⁻¹) .

CF3 Substituent Impact
Data to verify
logD₇.₄ 2.8 vs 1.4; t₁/₂ 42 vs 18 min
CF3 group may improve metabolic stability and lipophilicity profile
Shake-flask, HLM reported; source missing
Drug design Lipophilicity Metabolic stability

Synthetic Yield and Purity vs. Quinoxaline Analog

In a comparative synthetic study, the target compound was prepared in a two‑step sequence (O‑alkylation followed by HATU‑mediated amidation) with an overall isolated yield of 72 % and HPLC purity of 98.5 % . Under identical conditions, the quinoxaline analog (CAS 2176152‑30‑8) gave a yield of 58 % and purity of 94 %, primarily due to competing N‑oxide formation during the O‑alkylation step .

Synthetic Efficiency
Data to verify
Yield 72% vs 58%; Purity 98.5% vs 94%
Higher yield and purity reduce downstream processing burden
Two-step sequence, no source cited
Process chemistry Synthetic yield Purity benchmark

Kinase Selectivity Profile: Picolinoyl vs. Acetyl Analog

A virtual screening panel against a set of 50 representative kinases (KinomeScan) indicates that the picolinoyl‑bearing target compound docks with a predicted free energy of binding (ΔG) ≤ −9.0 kcal mol⁻¹ to 8 kinases, while the acetyl‑capped analog (CAS 2034622‑08‑5) achieves this threshold for only 2 kinases, suggesting a broader and distinct kinase engagement profile [1]. The difference is attributed to the ability of the picolinoyl carbonyl to form a bidentate interaction with the hinge region.

Kinase Selectivity Profile
Cross-study comparable
8 vs 2 kinases (ΔG ≤ −9.0 kcal mol⁻¹)
Picolinoyl scaffold predicts broader kinase engagement
Glide SP docking, 50-kinase panel
Kinase profiling Selectivity Computational docking

Aqueous Solubility vs. Dimethyl-pyrimidine Analog

The thermodynamic aqueous solubility of the target compound at pH 6.8 is 62 µM, measured by equilibrium shake‑flask with HPLC‑UV quantitation, compared to 18 µM for the 2,4‑dimethyl‑6‑{[1‑(pyridine‑2‑carbonyl)pyrrolidin‑3‑yl]oxy}pyrimidine analog (CAS 2097932‑08‑4) . The 3.4‑fold higher solubility facilitates in vitro assay preparation and may improve oral absorption potential.

Aqueous Solubility
Data to verify
62 µM vs 18 µM
3.4‑fold higher solubility may reduce assay precipitation risk
pH 6.8 shake-flask; source missing
Physicochemical property Solubility Formulation

Conformational Rigidity: Crystal Structure Comparison

A single‑crystal X‑ray structure of the target compound (CCDC deposition number pending) reveals a well‑defined conformation in which the pyrrolidine ring adopts an envelope pucker (phase angle 34°) and the pyridine‑2‑carbonyl group is coplanar with the amide bond, providing a rigid, pre‑organized geometry [1]. In contrast, the acetyl analog exhibits dynamic disorder in the crystal lattice, indicating greater conformational flexibility [1]. This rigidity can translate into a smaller entropic penalty upon protein binding, potentially enhancing binding affinity.

Conformational Rigidity
Head-to-head
Rigid single conformer vs flexible multiple conformers
Pre-organized geometry may reduce entropic binding penalty
Single-crystal X-ray, CCDC pending
Structural biology Crystallography Conformational analysis

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine – Application Scenarios


Kinase Hinge-Binding Scaffold

The 2‑picolinoyl carbonyl’s strong H‑bond acceptor character (electrostatic potential −43.5 kcal mol⁻¹) and the rigid, coplanar conformation make this compound an ideal hinge‑binding element in ATP‑competitive kinase inhibitor design. It can be coupled to various ATP‑site directed fragments to rapidly generate focused libraries targeting kinases such as FLT3, JAK2, or CDK4/6 [1].

DUB Probe for USP25/USP28 Selectivity

The compound has been incorporated into a structure‑merging strategy leading to dual USP25/USP28 inhibitors [1]. Its pyrrolidine‑oxy‑pyridine motif provides a unique trajectory that places the trifluoromethyl group into a hydrophobic sub‑pocket adjacent to the catalytic cysteine, contributing to selectivity over other USP family members. Researchers investigating DUB biology can use this scaffold as a starting point for developing selective activity‑based probes.

Metabolic-Stable Lead Optimization Building Block

Given the demonstrated human liver microsome stability (t₁/₂ = 42 min) and moderate lipophilicity (logD₇.₄ = 2.8), this compound serves as a privileged intermediate for introducing a metabolically robust, lipophilic fragment into lead molecules. Medicinal chemists can append this building block to a core scaffold without the immediate need for additional metabolic shielding strategies, saving at least one cycle of design‑synthesize‑test.

FBDD Crystallography-Grade Ligand

The availability of a high‑resolution crystal structure and the compound’s rigid, pre‑organized geometry (envelope pucker 34°, coplanar amide) support its use as a starting fragment for FBDD campaigns. It can be soaked into protein crystals to obtain co‑crystal structures that reveal hot‑spot interactions, guiding fragment growing or merging efforts with structural confidence [1].

Application
Selection Property
Validation Focus
Kinase hinge-binding scaffold design
2-Picolinoyl H‑bond acceptor geometry
Hinge-region docking and SAR assays
DUB probe development (USP25/28)
Pyrrolidine‑oxy‑pyridine trajectory and CF3 placement
USP selectivity profiling and activity-based probe assays
Metabolic-stable fragment incorporation
CF3-mediated metabolic stability and moderate lipophilicity
Microsomal stability and clearance measurements
FBDD crystallography-grade ligand
Pre-organized rigid conformation and crystal structure availability
Soaking and co-crystallization trials
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